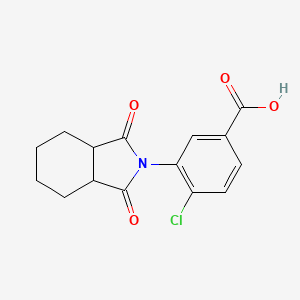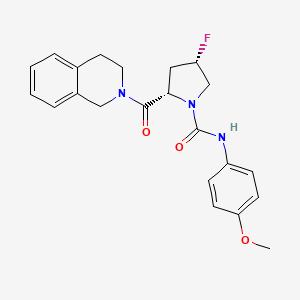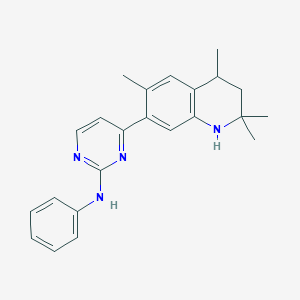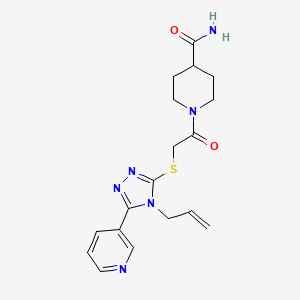![molecular formula C18H18N4O3 B11186051 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186051.png)
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a triazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxin ring, which is then fused with the triazoloquinazolinone core through a series of condensation and cyclization reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like lithium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxin ring or the triazoloquinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.
Medicine
In medicinal chemistry, this compound shows promise as a lead compound for the development of new drugs. Its potential therapeutic applications include antibacterial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring structure and exhibit similar chemical reactivity.
Triazoloquinazolinone derivatives: These compounds have the triazoloquinazolinone core and are studied for their pharmacological properties.
Uniqueness
What sets 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its combined structural features of both the benzodioxin ring and the triazoloquinazolinone core
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H18N4O3/c1-10-19-18-20-12-3-2-4-13(23)16(12)17(22(18)21-10)11-5-6-14-15(9-11)25-8-7-24-14/h5-6,9,17H,2-4,7-8H2,1H3,(H,19,20,21) |
InChI Key |
ZXBUCJBUMKMSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B11185973.png)
![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11185977.png)

![2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11185984.png)


![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11186004.png)
![N-(2-ethoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186006.png)


![2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11186032.png)

![8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol](/img/structure/B11186044.png)
![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate](/img/structure/B11186059.png)
